molecular formula C18H20BClO3 B13252448 2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13252448
M. Wt: 330.6 g/mol
InChI Key: UJILKXGAVXCNBB-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C18H20BClO2 This compound is characterized by the presence of a boronate ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(4-chlorophenoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the formation of intermediate complexes that facilitate the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Chlorophenoxy)phenyl)acetic acid: Another compound with a chlorophenoxy group, used in different chemical reactions.

    4-(4-Chlorophenoxy)-2-chlorophenyl-methyl ketone: An intermediate in the synthesis of agricultural bactericides.

Uniqueness

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester group, which provides versatility in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in both academic research and industrial applications.

Properties

Molecular Formula

C18H20BClO3

Molecular Weight

330.6 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3

InChI Key

UJILKXGAVXCNBB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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